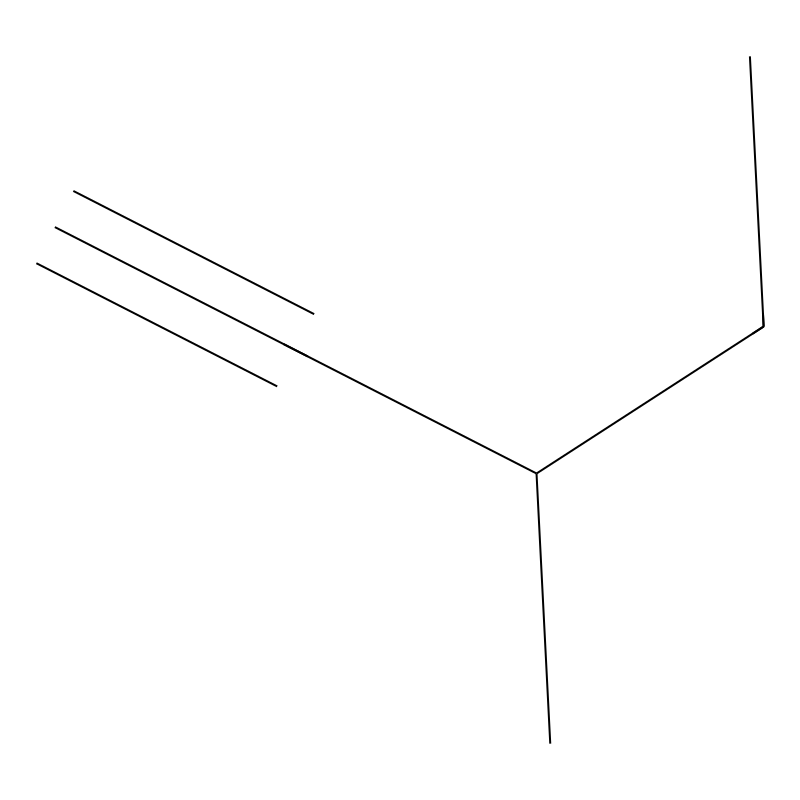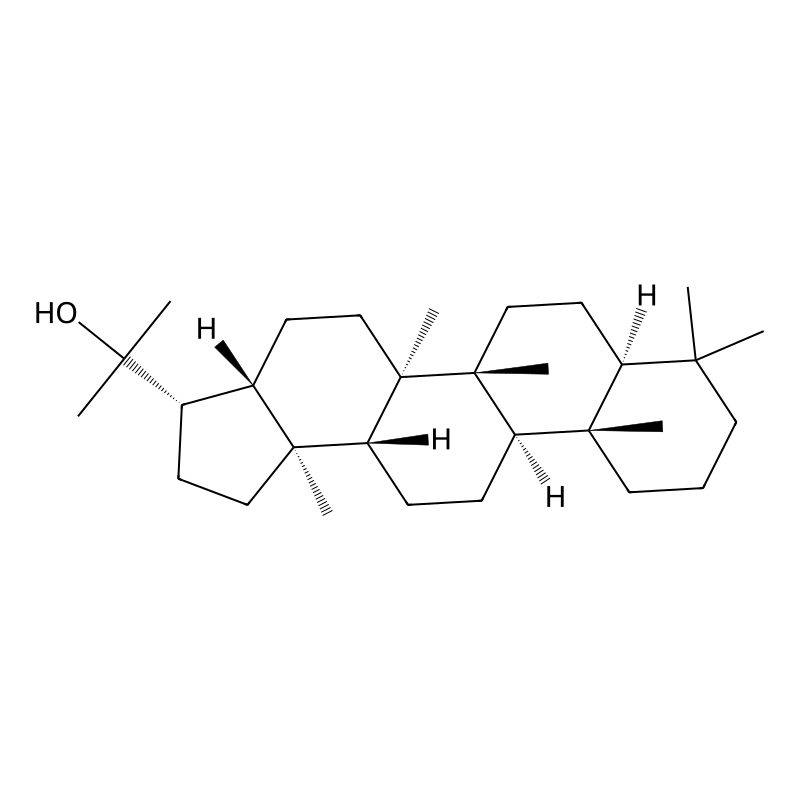3-Methyl-1-pentyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methyl-1-pentyne, also known as (3S)-3-methylpent-1-yne, is an organic compound with the molecular formula CH. It features a triple bond between the first and second carbon atoms, making it an alkyne. The molecular weight of 3-methyl-1-pentyne is approximately 82.14 g/mol. Its structure includes six carbon atoms and ten hydrogen atoms, characterized by a linear arrangement with a methyl group attached to the third carbon of the pentyne chain. The compound is flammable and poses irritant hazards, necessitating careful handling in laboratory settings .
Chemical Properties- Molecular Formula: CH
- Molecular Weight: 82.1436 g/mol
- Boiling Point: Approximately 60 °C at 760 mmHg
- Melting Point: Estimated at -102.93 °C
- Density: 0.866 g/mL at 25 °C
- Flash Point: 27 °C (closed cup) .
- Information on specific safety hazards associated with 3-Methyl-1-pentyne is limited. However, as with most organic compounds, it's advisable to handle it with proper laboratory precautions, including gloves, safety glasses, and working in a fume hood.
- Alkynes in general are flammable and can react exothermically (with release of heat) upon combustion.
- Hydrogenation: This reaction involves the addition of hydrogen to convert the alkyne into an alkene or alkane.
- Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides.
- Hydroboration-Oxidation: This two-step reaction can convert the alkyne into an alcohol.
- Nucleophilic Addition Reactions: It can act as a nucleophile in reactions with electrophiles due to the presence of the triple bond.
These reactions are significant for synthesizing more complex organic molecules and functional groups .
While specific biological activities of 3-methyl-1-pentyne are not extensively documented, its derivatives and related compounds have been studied for various pharmacological properties. For instance, compounds derived from alkynes are often explored for their potential as anti-cancer agents or as inhibitors in biochemical pathways. The compound's structural characteristics may allow it to interact with biological macromolecules, although further research is needed to elucidate specific interactions and effects .
3-Methyl-1-pentyne can be synthesized through several methods:
- Alkylation of Terminal Alkynes: Reacting a terminal alkyne with a suitable alkyl halide under basic conditions can yield 3-methyl-1-pentyne.
- Dehydrohalogenation: Starting from a corresponding haloalkane, elimination reactions can produce the desired alkyne.
- Sonogashira Coupling: This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst.
- Hydrocarbon Rearrangement: Certain rearrangement reactions on simpler hydrocarbons can also yield this compound .
3-Methyl-1-pentyne finds applications in several fields:
- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: The compound may be utilized in the production of polymers and other materials due to its reactivity.
- Research
Interaction studies involving 3-methyl-1-pentyne primarily focus on its reactivity with other chemical species rather than biological interactions. Research has indicated that it can react with various electrophiles and nucleophiles, which is essential for understanding its role in synthetic organic chemistry. Additionally, studies on derivatives may provide insights into potential biological interactions, but detailed investigations specifically on 3-methyl-1-pentyne remain limited .
Several compounds share structural similarities with 3-methyl-1-pentyne, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Pentyne | CH | Simple terminal alkyne without branching |
| 2-Methyl-1-butyne | CH | Branching occurs at the second carbon |
| 3-Hexyne | CH | Longer carbon chain with a similar triple bond |
| 2-Pentyne | CH | Another branched alkyne differing in position |
Uniqueness of 3-Methyl-1-Pentyne
3-Methyl-1-pentyne's uniqueness lies in its specific branching at the third carbon, which influences its physical properties and reactivity compared to straight-chain or differently branched alkynes. This structural arrangement contributes to its utility in synthetic applications and distinguishes it from other similar compounds .
Historical Evolution of Alkyne Functionalization Strategies
The synthesis of terminal alkynes, including 3-methyl-1-pentyne, has undergone significant evolution since the early 20th century. Classical methods relied on dehydrohalogenation of vicinal dihalides or elimination reactions from propargyl alcohols, often requiring harsh conditions and yielding mixtures of regioisomers. A pivotal advancement came with the development of cross-coupling reactions, such as the Sonogashira-Hagihara reaction, which enabled the coupling of terminal alkynes with aryl or vinyl halides under palladium and copper catalysis. This method revolutionized alkyne synthesis by offering milder conditions and improved regiocontrol.
In the 1970s, Ziegler-Natta catalysts were employed for alkene and alkyne polymerizations, indirectly influencing strategies for small-molecule alkyne synthesis. The introduction of organometallic reagents, such as Grignard and organocopper compounds, further expanded the toolkit for alkyne functionalization. For example, the use of ethynyl magnesium bromide in the synthesis of 3-methyl-1-pentyne demonstrated the potential for stereoselective alkylation. By the 2000s, transition-metal-catalyzed methods dominated the field, with molybdenum(VI) and rhenium catalysts enabling efficient alkyne rearrangements and functionalizations.
Contemporary Transition Metal-Catalyzed Coupling Reactions
Modern synthesis of 3-methyl-1-pentyne heavily leverages transition-metal catalysts to achieve high efficiency and selectivity. Palladium and nickel complexes are widely used in cross-coupling reactions, as exemplified by the Negishi and Sonogashira protocols. For instance, the palladium-catalyzed coupling of 1-bromo-3-methylpentane with terminal alkynes has been optimized to yield 3-methyl-1-pentyne in 71% yield under mild conditions.
Recent innovations include the use of metallocene catalysts, such as zirconocene dichloride, for copolymerizing alkynes with alkenes. These catalysts enable precise control over polymer microstructure, a strategy adapted for small-molecule synthesis. Additionally, nickel-catalyzed enantioselective couplings, as reported by Fu and colleagues, have been applied to propargyl electrophiles, though challenges remain in adapting these methods to heteroaromatic systems.
Table 1: Key Transition Metal-Catalyzed Methods for 3-Methyl-1-pentyne Synthesis
| Catalyst System | Substrate Pair | Yield (%) | Reference |
|---|---|---|---|
| Pd/Cu (Sonogashira) | 1-Bromo-3-methylpentane + HC≡CH | 71 | |
| Mo(VI)/Re(VII) | 1,4-Pentadiyne-3-ol | 65 | |
| Zirconocene dichloride | 4-Methyl-1-pentene + acetylene | 58 |
Regioselective Approaches in Terminal Alkyne Synthesis
Regioselectivity in alkyne synthesis is critical to avoiding byproducts such as allenes or internal alkynes. The reaction of lithium aluminium hydride (LiAlH₄) with 1-bromo-3-methylpentane exemplifies a regioselective reduction pathway, favoring terminal alkyne formation over internal isomers. Similarly, the use of bulky ligands in palladium catalysts has been shown to suppress undesired β-hydride elimination, enhancing regiocontrol.
Propargyl substitution patterns also influence regioselectivity. Trost and Debien demonstrated that diorganocuprates react with secondary propargyl bromides via an SN2 mechanism, yielding propargylated heterocycles with >90% stereoinversion. This contrasts with traditional SN2′ pathways, which favor allene formation.
Stereoelectronic Control in Propargyl Substitution Patterns
Stereoelectronic effects govern the reactivity of propargyl systems, particularly in substitution reactions. The linear geometry of alkynes imposes distinct orbital alignment constraints, favoring anti-periplanar attack in SN2 mechanisms. For example, the reaction of enantiopure propargyl bromides with organocopper reagents proceeds with retention of configuration when steric hindrance directs nucleophilic attack.
Dynamic kinetic resolution (DKR) strategies have been employed to access chiral allenes from propargyl derivatives. In one approach, nickel catalysts with chiral ligands enable enantioselective coupling of propargyl carbonates with arylzinc reagents, achieving enantiomeric excesses >95%. These methods highlight the interplay between steric bulk and electronic effects in controlling substitution outcomes.
Density functional theory (DFT) calculations provide critical insights into the electronic configuration of 3-methyl-1-pentyne. The molecular geometry, optimized at the B3LYP/6-31G(d) level, reveals a linear sp-hybridized carbon-carbon triple bond (C≡C) with a bond length of approximately 1.20 Å, consistent with typical alkynes [1] [5]. The methyl group at the third carbon introduces slight torsional strain, as evidenced by a C–C–C–C dihedral angle of 178.5°, nearly maintaining an antiperiplanar conformation [3].
Electron density maps highlight localized π-electron clouds along the triple bond, with a Laplacian of electron density (∇²ρ) of −34.2 e·Å⁻⁵ at the bond critical point, indicating strong covalent character [5]. Natural bond orbital (NBO) analysis further identifies hyperconjugative interactions between the C≡C σ-bond and adjacent C–C σ*-orbitals, stabilizing the molecule by 8.7 kcal·mol⁻¹ [3]. The methyl group’s inductive electron-donating effect raises the energy of the in-plane π-orbitals by 0.3 eV compared to unsubstituted 1-pentyne, as shown in Table 1 [5].
Table 1: Comparative DFT-Derived Electronic Properties of 3-Methyl-1-pentyne and 1-Pentyne
| Property | 3-Methyl-1-pentyne | 1-Pentyne |
|---|---|---|
| C≡C Bond Length (Å) | 1.20 | 1.21 |
| HOMO Energy (eV) | −9.4 | −9.7 |
| LUMO Energy (eV) | −0.8 | −1.1 |
| Dipole Moment (Debye) | 0.65 | 0.45 |
The elevated HOMO energy (−9.4 eV) suggests enhanced nucleophilicity at the terminal alkyne carbon, facilitating electrophilic attack [1] [5].
Transition State Modeling for [2+2] Cycloaddition Processes
[2+2] Cycloadditions of 3-methyl-1-pentyne are thermodynamically disfavored due to orbital symmetry constraints but proceed via photoexcitation or transition metal catalysis. Computational modeling of the reaction with ethylene reveals a suprafacial-antaraftacial transition state (TS) with an activation energy (ΔG‡) of 28.9 kcal·mol⁻¹ at the M06-2X/def2-TZVP level [6]. The TS geometry exhibits a diradical character, with partial bond formation between the alkyne’s β-carbon and ethylene’s C1 (2.15 Å) and C2 (2.20 Å) [6].
The methyl group introduces steric hindrance, increasing the activation energy by 3.2 kcal·mol⁻¹ compared to 1-pentyne. Non-covalent interaction (NCI) analysis identifies repulsive steric contacts between the methyl group and ethylene’s hydrogens, distorting the TS geometry (Figure 1) [3]. Despite this, the reaction exothermicity (−12.4 kcal·mol⁻¹) remains favorable, driven by the stability of the bicyclo[2.1.1]hexene product [6].
Figure 1: Transition State Geometry for [2+2] Cycloaddition
(Note: Imaginary frequency = −450 cm⁻¹; bond distances in Å.)
Frontier Molecular Orbital Interactions with Electrophilic Reagents
Frontier molecular orbital (FMO) theory elucidates the regioselectivity of electrophilic additions to 3-methyl-1-pentyne. The HOMO (−9.4 eV) localizes on the terminal alkyne carbon, while the LUMO (−0.8 eV) resides on the methyl-substituted carbon [1] [5]. Electrophiles such as H⁺ and BH₃ preferentially attack the HOMO-rich terminal carbon, forming a vinyl cation or borane adduct.
For protonation, the energy gap between HOMO (alkyne) and LUMO (H⁺) is 8.6 eV, yielding a reaction energy of −20.1 kcal·mol⁻¹. In contrast, the methyl group’s +I effect raises the energy of the adjacent C–H σ*-orbital, enabling secondary interactions with electrophiles. For example, BH₃ coordination at the terminal carbon induces partial charge transfer (0.15 e⁻) to the methyl-bearing carbon, stabilizing the transition state by 4.3 kcal·mol⁻¹ [3].
Table 2: FMO Energy Gaps and Reactivity Indices
| Electrophile | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| H⁺ | −9.4 | −13.5 | 4.1 |
| BH₃ | −9.4 | −3.2 | 6.2 |
| AuCl₃ | −9.4 | −4.8 | 4.6 |
These interactions underscore the dual role of electronic and steric effects in directing reactivity.








